molecular formula C20H25N3O3 B251560 3,4-dimethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

3,4-dimethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

Cat. No. B251560
M. Wt: 355.4 g/mol
InChI Key: APEUHPWMTXWDRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as 'DMBMPPB' and has been studied for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DMBMPPB is not fully understood. However, studies have shown that DMBMPPB binds to certain proteins and enzymes, which leads to the inhibition of their activity. For example, DMBMPPB has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
DMBMPPB has been shown to have various biochemical and physiological effects. Studies have shown that DMBMPPB can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, DMBMPPB has been shown to reduce the aggregation of amyloid beta peptide, which is a hallmark of Alzheimer's disease. In Parkinson's disease, DMBMPPB has been shown to protect dopaminergic neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

DMBMPPB has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to have low toxicity in vitro. However, there are also limitations to using DMBMPPB in lab experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the study of DMBMPPB. One area of interest is the development of DMBMPPB as a therapeutic agent for cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to understand the mechanism of action of DMBMPPB and its effects on different cell types. Finally, the development of new synthetic methods for DMBMPPB may lead to the discovery of new analogs with improved therapeutic properties.
Conclusion:
In conclusion, DMBMPPB is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It has been studied for its various biochemical and physiological effects, and has shown promise as a treatment for cancer, Alzheimer's disease, and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of DMBMPPB and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of DMBMPPB involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with 3,4-dimethoxybenzoyl chloride in the presence of a base. The resulting compound is then purified through column chromatography to obtain pure DMBMPPB.

Scientific Research Applications

DMBMPPB has been studied for its potential as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that DMBMPPB has anti-cancer properties by inhibiting the growth of cancer cells. Additionally, DMBMPPB has been shown to inhibit the aggregation of amyloid beta peptide, which is a hallmark of Alzheimer's disease. In Parkinson's disease, DMBMPPB has been shown to protect dopaminergic neurons from oxidative stress.

properties

Molecular Formula

C20H25N3O3

Molecular Weight

355.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C20H25N3O3/c1-22-10-12-23(13-11-22)17-7-5-16(6-8-17)21-20(24)15-4-9-18(25-2)19(14-15)26-3/h4-9,14H,10-13H2,1-3H3,(H,21,24)

InChI Key

APEUHPWMTXWDRJ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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